

Confirming Target Engagement of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
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For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting proteins for degradation. Among the various E3 ligase recruiters, the (S,R,S)-AHPC scaffold, which binds to the von Hippel-Lindau (VHL) E3 ligase, has gained significant traction. Confirming that an (S,R,S)-AHPC-based PROTAC effectively engages its intended target is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key experimental methods to validate target engagement, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of (S,R,S)-AHPC-based PROTACs against other PROTAC classes and non-covalent inhibitors.

Table 1: Comparison of a VHL-Recruiting PROTAC with a Non-Covalent Inhibitor for Bruton's Tyrosine Kinase (BTK)

Compound	Type	Target	E3 Ligase	DC50 (nM)	Dmax (%)	Cell Line
NC-1	Non-covalent PROTAC	BTK	VHL	2.2	97	Mino
Ibrutinib	Covalent Inhibitor	BTK	N/A	N/A (IC50)	N/A	Various

This table illustrates the potent degradation activity of a VHL-based PROTAC compared to a traditional inhibitor, which only blocks the target's function.

Table 2: Performance of Representative (S,R,S)-AHPC-Based PROTACs Targeting Different Proteins

PROTAC	Target Protein	E3 Ligase	DC50 (nM)	Dmax (%)	Cell Line
Compound 7	HDAC1 / HDAC3	VHL	910 / 640	>50	HCT116
Compound 9	HDAC1 / HDAC3	VHL	550 / 530	>50	HCT116
ARV-771	BRD4	VHL	<10	>90	Jurkat

This table showcases the application of (S,R,S)-AHPC-based PROTACs against various targets, with data derived from quantitative Western blotting.[1]

Comparison of Key Methodologies for Confirming Target Engagement

Several techniques can be employed to confirm the target engagement of (S,R,S)-AHPC-based PROTACs. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the type of information it provides.

Table 3: Comparison of Target Engagement Confirmation Methods

Method	Principle	Advantages	Disadvantages
Western Blot	Immunodetection of target protein levels in cell lysates.	Widely accessible, relatively low cost, provides direct evidence of protein degradation.[2]	Low throughput, semi-quantitative, requires specific antibodies, can be time-consuming and labor-intensive.[2][3]
Quantitative Proteomics (MS-based)	Mass spectrometry-based quantification of the entire proteome to assess on- and off-target effects.	Unbiased, global view of protein level changes, highly sensitive and quantitative, does not require specific antibodies.[4]	High cost, complex data analysis, requires specialized instrumentation and expertise.[5]
NanoBRET™ Assay	Bioluminescence resonance energy transfer (BRET) to measure protein proximity in live cells.	Real-time, quantitative measurement of ternary complex formation in live cells, high throughput.[6][7][8]	Requires genetic modification of cells to express tagged proteins, potential for artifacts from overexpression.[9]
HiBiT Lytic Detection Assay	Complementation assay to quantify the amount of a HiBiT-tagged target protein.	Highly sensitive and quantitative, high throughput, does not require antibodies.[3][10]	Requires CRISPR/Cas9-mediated tagging of the endogenous protein.
Cellular Thermal Shift Assay (CETSA)	Measures the change in thermal stability of a target protein upon ligand binding.	Label-free, can be performed in live cells or cell lysates.[9]	Not all ligand binding events result in a significant thermal shift, lower throughput compared to BRET assays.[9][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with an (S,R,S)-AHPC-based PROTAC.

Materials:

- Cell line expressing the target protein
- (S,R,S)-AHPC-based PROTAC
- DMSO (vehicle control)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Quantitative Proteomics for On- and Off-Target Analysis

This protocol provides a general workflow for tandem mass tag (TMT)-based quantitative proteomics to assess the global effects of a PROTAC.

Materials:

- Cultured cells
- (S,R,S)-AHPC-based PROTAC
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- DTT and iodoacetamide
- Trypsin
- TMT labeling reagents
- High-performance liquid chromatography (HPLC) system
- High-resolution mass spectrometer (e.g., Orbitrap)
- Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

- Cell Culture and Treatment: Culture cells and treat with the PROTAC or DMSO.
- Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides with trypsin.[4]

- TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.[4]
- Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using HPLC.[4]
- LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[4]
- Data Analysis:
 - Process the raw mass spectrometry data to identify and quantify peptides and proteins.[4]
 - Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.[4][12]
 - Calculate the percentage of protein degradation relative to the DMSO control to determine on-target efficacy and identify any off-target degradation.

NanoBRET™ Assay for Ternary Complex Formation

This protocol describes how to monitor the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in live cells.

Materials:

- HEK293 cells
- Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged VHL
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- HaloTag® NanoBRET® 618 Ligand
- Nano-Glo® Live Cell Substrate
- (S,R,S)-AHPC-based PROTAC

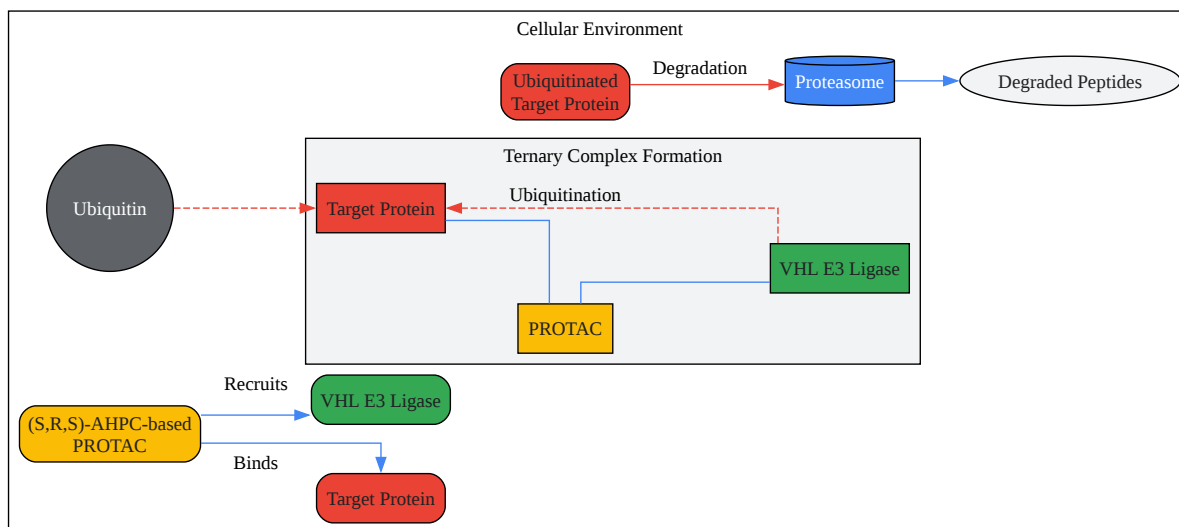
- Luminometer with BRET-compatible filters

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-VHL expression vectors.
- Cell Plating: Seed the transfected cells into a 96-well plate.
- Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate.
- Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
- Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

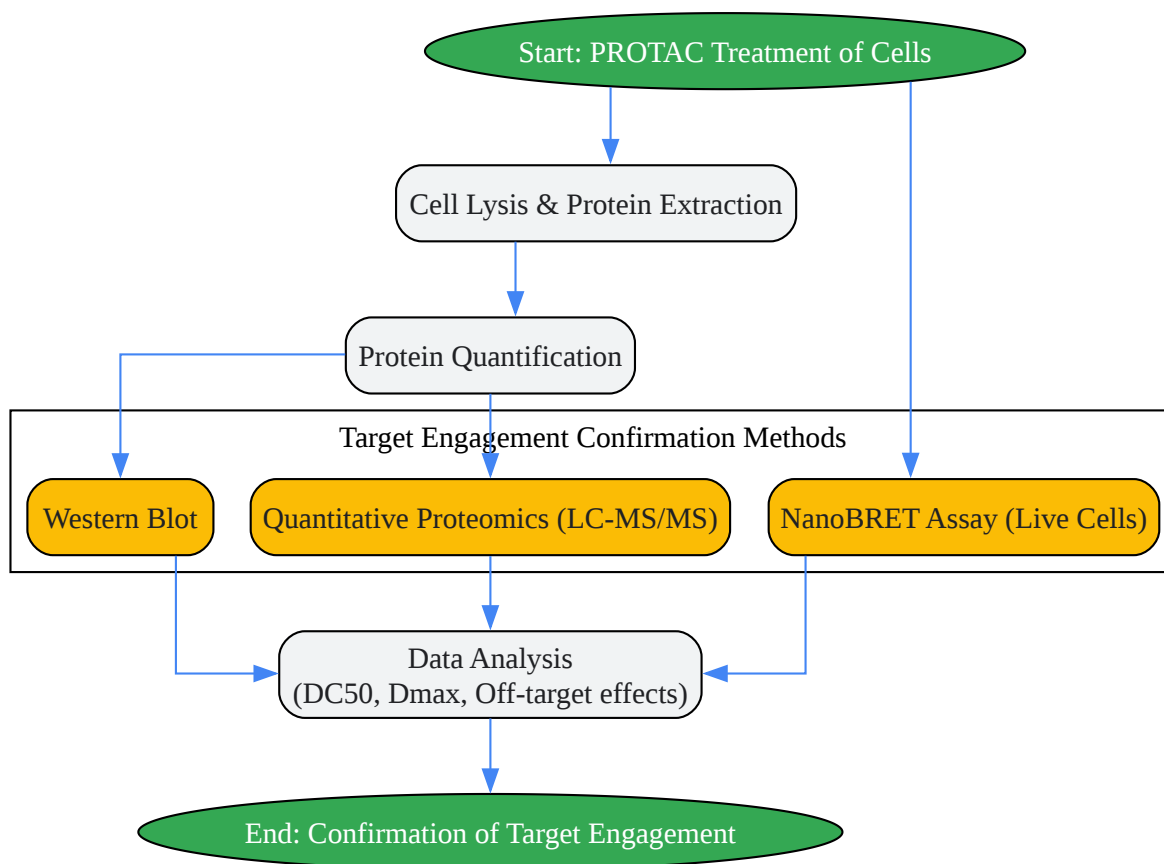
Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to confirming the target engagement of (S,R,S)-AHPC-based PROTACs.



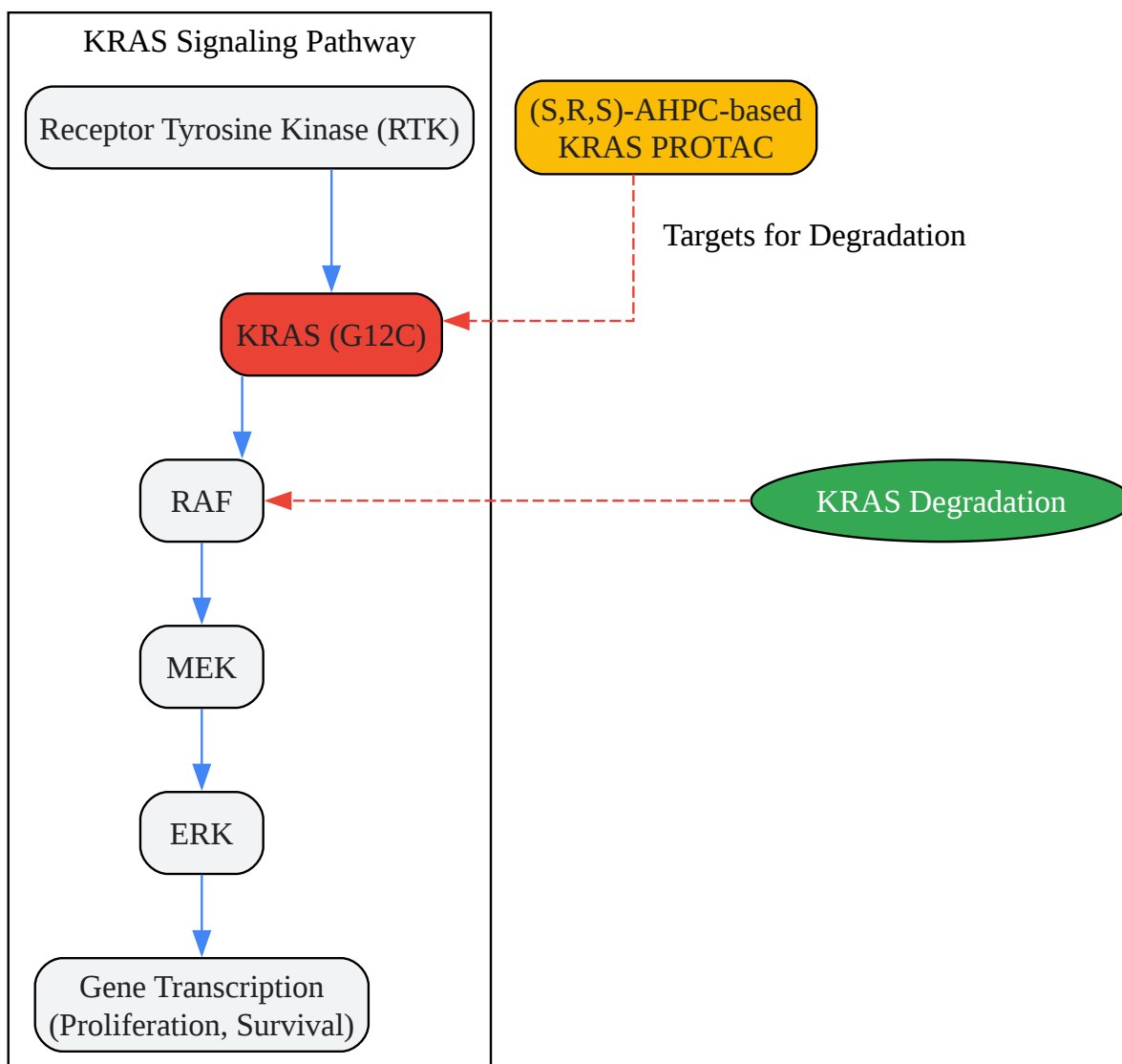
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Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.



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Caption: General experimental workflow for confirming target engagement.



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Caption: Effect of an (S,R,S)-AHPC-based PROTAC on the KRAS signaling pathway.

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